(R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one
Description
Properties
IUPAC Name |
(7R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7H-pteridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O/c1-3-10-13(20)18(2)11-8-16-14(15)17-12(11)19(10)9-6-4-5-7-9/h8-10H,3-7H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOMCFLYXZACAX-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647504 | |
| Record name | (7R)-2-Chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755039-55-5 | |
| Record name | (7R)-2-Chloro-8-cyclopentyl-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=755039-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7R)-2-Chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-Chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pteridine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Addition of the cyclopentyl ring: This step may involve a Grignard reaction or other alkylation methods.
Incorporation of the ethyl and methyl groups: These groups can be introduced through alkylation reactions using ethyl halides and methyl halides under basic conditions.
Industrial Production Methods
Industrial production of ®-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or hydrogenated rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has been studied for its role as a serotonin receptor agonist, particularly targeting the 5-HT2C receptor. This receptor plays a crucial role in regulating appetite and mood, making it a valuable target for developing anti-obesity medications and treatments for mood disorders. Research indicates that compounds acting on the 5-HT2C receptor can induce satiety and reduce food intake, which is beneficial in obesity management .
Case Study:
In one study, the synthesis of various pteridinone derivatives was explored to evaluate their efficacy as selective 5-HT2C receptor agonists. The findings suggested that modifications to the pteridinone structure could enhance receptor selectivity and potency, indicating a promising avenue for developing new anti-obesity drugs .
Pharmacological Studies
Pharmacodynamics:
Research has demonstrated that (R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one exhibits significant activity at the serotonin receptors. Its pharmacological profile suggests potential applications in treating conditions such as anxiety and depression by modulating serotonin levels in the brain .
Case Study:
A pharmacological assessment involving animal models showed that administration of this compound resulted in decreased food intake and increased feelings of fullness. This effect was attributed to its action on the central nervous system's serotonin pathways, supporting its potential as an anti-obesity agent .
Toxicological Assessment
Safety Profile:
Toxicological studies are essential for understanding the safety of this compound. Initial assessments indicate low acute toxicity with no significant adverse effects observed at therapeutic doses . Continuous monitoring and comprehensive toxicology studies are necessary to ensure its safety for human use.
Mechanism of Action
The mechanism of action of ®-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Substituent Variations at Position 8
The cyclopentyl group at position 8 is critical for target engagement. Analogs with alternative substituents exhibit distinct physicochemical and biological properties:
The cyclopentyl group’s rigidity enhances hydrophobic interactions in Plk-2’s binding pocket compared to flexible isobutyl or isopropyl groups .
Modifications at Position 5
The methyl group at position 5 contributes to metabolic stability. Analogs with bulkier substituents show altered solubility and activity:
Halogen and Functional Group Modifications
Replacing the chlorine atom at position 2 with amino or hydroxyl groups alters electronic properties and binding:
Chlorine’s electronegativity enhances hydrogen bonding, whereas amino groups may improve solubility but reduce potency .
Key Research Findings
- Synthetic Efficiency : The cyclopentyl derivative achieves higher yields (77%) compared to isopropyl analogs, which require palladium catalysts and extended reaction times .
- Biological Specificity : The cyclopentyl group’s geometry is critical for Plk-2 inhibition, as shown in crystallographic studies (PDB 4i6b) .
- Solubility Challenges : Analogs with isopropyl or isobutyl groups exhibit lower aqueous solubility, necessitating formulation adjustments .
Biological Activity
(R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one, often referred to in research contexts as BI 2536, is a compound that has garnered attention due to its biological activities, particularly in the field of cancer therapeutics. This article delves into the compound's mechanisms of action, pharmacological properties, and its implications in clinical research.
Chemical Structure and Properties
The compound features a complex bicyclic structure with a chloro substituent, which is critical for its biological activity. The structural formula can be represented as follows:
This structure is significant for its interactions with various biological targets, particularly kinases involved in cell cycle regulation.
- Inhibition of Polo-like Kinase 1 (Plk1) :
- Impact on Cancer Cell Lines :
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
In vitro Studies :
- In vitro assays have shown that BI 2536 effectively inhibits the growth of various tumor cell lines, including those resistant to other chemotherapeutics. The compound's mechanism involves targeting the mitotic spindle assembly checkpoint, which is crucial for proper chromosome segregation during cell division .
- Animal Models :
- Clinical Trials :
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of BI 2536 suggests favorable absorption and distribution characteristics, with studies indicating adequate bioavailability when administered orally. The safety profile has been assessed through clinical trials, revealing common side effects such as fatigue and gastrointestinal disturbances but generally tolerable at therapeutic doses .
Q & A
Q. How does the 7R chiral center influence kinase selectivity, particularly for Plk-2 and VRK1?
- Methodological Answer : The 7R configuration enhances steric complementarity with hydrophobic pockets in kinases. For Plk-2 (PDB: 4i6b), the cyclopentyl group occupies a deep cleft, while the ethyl group stabilizes the dihydroquinazoline scaffold . For VRK1, substituent modifications (e.g., propargyl groups) improve IC₅₀ values by 10-fold, validated via kinase inhibition assays .
Q. What strategies resolve contradictions in binding affinity data between crystallography and biochemical assays?
- Methodological Answer :
- Crystallography : Identifies key interactions (e.g., hydrogen bonds with Asp 161 in Plk-2) .
- Biochemical Assays : Adjust buffer conditions (e.g., ATP concentration) to mimic physiological relevance. Discrepancies often arise from crystal packing artifacts or assay sensitivity limitations .
Q. How do substituent modifications (e.g., chloro vs. fluoro at position 2) impact solubility and cellular permeability?
- Methodological Answer : Chloro groups enhance lipophilicity (LogP ~1.97) but reduce aqueous solubility. Fluorination improves membrane permeability (e.g., 4-fluoro derivatives in VRK1 studies) while maintaining potency. Solubility is quantified via shake-flask assays, and permeability via Caco-2 models .
Q. What computational methods predict the compound’s interaction with understudied kinases?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens kinase homology models. MD simulations (100 ns) assess binding stability, focusing on RMSD values (<2 Å) and hydrogen bond persistence (>80% simulation time) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
